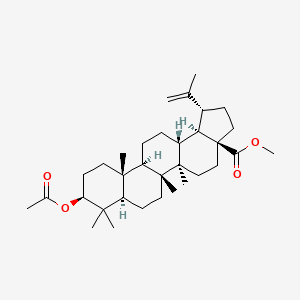

Methyl acetyl betulinate

Description

Contextualization of Pentacyclic Triterpenoids in Natural Product Research

Pentacyclic triterpenoids are a class of naturally occurring chemical compounds widely distributed in the plant kingdom and fungi. nih.govresearchgate.net These complex molecules, composed of thirty carbon atoms arranged in five rings, are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of an organism. nih.govresearchgate.net Instead, they often play a role in the plant's defense mechanisms. In natural product research, pentacyclic triterpenoids have garnered significant attention due to their diverse and potent biological activities. rsc.org

These compounds are classified into several main groups based on their carbon skeleton, with the most common being lupane (B1675458), oleanane, and ursane (B1242777) types. nih.govphcog.com Researchers have identified a wide array of pharmacological effects associated with these molecules, including anti-inflammatory, antiviral, antibacterial, and antitumor properties. researchgate.netrsc.org For instance, compounds like oleanolic acid, ursolic acid, and betulinic acid are well-studied examples that have demonstrated significant potential in preclinical research. rsc.org The broad spectrum of bioactivity has made pentacyclic triterpenoids a focal point for the discovery of new therapeutic agents. researchgate.net However, challenges such as poor water solubility and low bioavailability have limited their direct clinical application, prompting extensive research into structural modifications to enhance their drug-like properties. rsc.org

Overview of Methyl Acetyl Betulinate as a Research Compound

This compound is a semi-synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the lupane series. ontosight.ai The chemical modifications involve the acetylation of the hydroxyl group at the C-3 position and the methylation of the carboxylic acid group at the C-28 position of the betulinic acid backbone. ontosight.ai These modifications result in a compound with the molecular formula C₃₃H₅₂O₄ and a molecular weight of approximately 512.8 g/mol . nih.gov

As a research compound, this compound is primarily utilized in studies exploring the structure-activity relationships of lupane-type triterpenoids. ontosight.ai By comparing the biological effects of this compound to its parent compound, betulinic acid, and other related derivatives, scientists can deduce the importance of specific functional groups for a given activity. wikipedia.org For example, the presence of the acetyl and methyl ester groups can influence the compound's polarity, solubility, and ability to interact with biological targets. ontosight.ai Research has indicated that this compound exhibits various biological activities, including anti-inflammatory, antiviral, and cytotoxic effects against certain cancer cell lines. ontosight.ai It is found in plants such as the white birch (Betula pubescens), Betula alleghaniensis, Eucalyptus globulus, and Betula lenta. nih.govwikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₅₂O₄ nih.gov |

| Molecular Weight | 512.8 g/mol nih.gov |

| Parent Compound | Betulinic Acid ontosight.ai |

| Chemical Class | Pentacyclic Triterpenoid (Lupane-type) ontosight.ai |

Historical Development of Research on this compound and Related Lupanes

The research journey of this compound is intrinsically linked to the discovery and investigation of its precursors, betulin (B1666924) and betulinic acid. Betulin was one of the first natural products to be isolated, identified in 1788 from the bark of the white birch. scirp.org However, it was much later that the significant biological potential of these compounds began to be uncovered. A pivotal moment in the research of lupane triterpenoids was the 1995 report by Pisha et al., which identified betulinic acid as a selective inhibitor of human melanoma. thieme-connect.comnih.gov This discovery sparked a surge of interest in betulinic acid and its derivatives as potential anticancer agents. thieme-connect.com

Following this, researchers began to synthesize and evaluate a multitude of betulinic acid derivatives to improve its activity and overcome issues like poor solubility. researchgate.net this compound emerged from this wave of synthetic exploration. researchgate.net Early studies often included it in a series of modifications to probe the importance of the hydroxyl and carboxylic acid groups for cytotoxicity. wikipedia.org For instance, research demonstrated that modifying the carboxylic acid at the C-28 position, as in methyl betulinate, often led to a decrease in cytotoxic activity compared to betulinic acid, highlighting the crucial role of this functional group. wikipedia.org The synthesis of this compound is typically achieved through the ozonolysis of 3-O-acetylmethylbetulinate. researchgate.net This historical context places this compound as a key tool in the systematic effort to understand and optimize the therapeutic potential of the lupane triterpenoid scaffold.

Current Research Significance and Future Directions in Chemical Biology

In the contemporary landscape of chemical biology, this compound and related lupane triterpenoids continue to be significant research subjects. frontiersin.org Their importance lies in their role as versatile scaffolds for the development of new therapeutic agents. thieme-connect.com Current research often focuses on creating novel derivatives with enhanced target specificity and improved pharmacological profiles. nih.gov The field of chemical biology leverages these compounds to probe complex biological processes, such as apoptosis, inflammation, and viral replication. ontosight.aifrontiersin.org By understanding how subtle structural changes in the triterpenoid skeleton affect these pathways, scientists can design more potent and selective molecules. explorationpub.com

Future research directions are aimed at several promising avenues. One key area is the use of advanced synthetic methods, including biocatalysis and metabolic engineering, to produce novel and complex lupane derivatives that are difficult to access through traditional chemical synthesis. nih.govthescipub.com Biotransformation, using microorganisms or isolated enzymes, offers a greener and more efficient way to modify these natural products. researchgate.net Another significant direction is the development of these compounds as components of drug delivery systems, where their inherent biological activities could provide synergistic effects with a loaded drug. nih.gov Furthermore, there is a growing interest in elucidating the precise molecular targets of these compounds to better understand their mechanisms of action. explorationpub.com This knowledge is crucial for their rational design and potential translation into clinical applications. The ultimate goal is to harness the rich chemical diversity of lupane triterpenoids to address unmet medical needs, particularly in oncology and infectious diseases. thescipub.com

| Research Area | Description | Key Compounds |

|---|---|---|

| Anticancer Activity | Investigation of cytotoxicity against various cancer cell lines and induction of apoptosis. nih.govthieme-connect.com | Betulinic Acid, Lupeol (B1675499), Betulin nih.gov |

| Antiviral Activity | Screening for inhibitory effects against viruses such as HIV and influenza. nih.gov | Betulinic Acid nih.gov |

| Anti-inflammatory Activity | Studying the modulation of inflammatory pathways. frontiersin.org | Betulinic Acid, Betulin thieme-connect.comfrontiersin.org |

| Chemical Synthesis & Derivatization | Creation of new analogs to improve solubility, bioavailability, and efficacy. rsc.orgnih.gov | This compound, Amino acid conjugates rsc.orgresearchgate.net |

| Biocatalysis & Biosynthesis | Using enzymes and microorganisms for structural modifications and production. nih.govthescipub.com | Betulin, Betulinic Acid thescipub.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4356-30-3 |

|---|---|

Molecular Formula |

C33H52O4 |

Molecular Weight |

512.8 g/mol |

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

InChI |

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 |

InChI Key |

FBSVHROTXUJUHS-ODLWIBRJSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl acetyl betulinate |

Origin of Product |

United States |

Isolation and Biosynthesis of Methyl Acetyl Betulinate

Natural Occurrence and Botanical Sources

Methyl acetyl betulinate has been identified in a diverse range of plant species, highlighting its distribution across different botanical families. Research has confirmed its presence in the following plants:

Identification of Plant Species

This compound has been reported in several plant species, including:

Betula alleghaniensis (Yellow Birch): This species is a known source of various triterpenoids, including this compound.

Eucalyptus globulus (Tasmanian Blue Gum): Studies have identified acetyl derivatives of triterpenic acids, such as 3-acetylbetulinic acid, which is closely related to this compound, in this plant.

Betula lenta (Sweet Birch): Along with other betulaceae family members, sweet birch has been reported to contain this compound.

Harpephyllum caffrum (Wild Plum): The leaves of this Southern African tree have been shown to contain 3-acetyl-methyl betulinate. nih.gov

Ziziphus mucronata (Buffalo Thorn): While research on this plant has led to the isolation of related compounds like betulinic acid and methyl betulinate from its bark, the presence of this compound itself is not explicitly documented in the provided search results.

Saussurea lappa (Costus Root): Studies on the roots of this plant have successfully isolated betulinic acid and betulinic acid methyl ester. nih.govnih.gov However, the direct isolation of this compound has not been specified.

Below is an interactive table summarizing the plant species known to contain this compound.

| Plant Species | Common Name | Family |

| Betula alleghaniensis | Yellow Birch | Betulaceae |

| Eucalyptus globulus | Tasmanian Blue Gum | Myrtaceae |

| Betula lenta | Sweet Birch | Betulaceae |

| Harpephyllum caffrum | Wild Plum | Anacardiaceae |

| Ziziphus mucronata | Buffalo Thorn | Rhamnaceae |

| Saussurea lappa | Costus Root | Asteraceae |

Distribution within Plant Tissues and Organs

The concentration and presence of this compound can vary within different parts of the plant.

Bark and Wood : In Betula alleghaniensis, this compound has been identified in both the wood and bark tissues. researchgate.netresearchgate.net

Leaves : For Harpephyllum caffrum, the leaves are a documented source of 3-acetyl-methyl betulinate.

Roots : In the case of Saussurea lappa, related triterpenoids have been extracted from the roots of the plant. nih.govnih.gov

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that includes extraction with suitable solvents followed by purification using chromatographic techniques.

Solvent-Based Extraction Optimization

The initial step in isolating this compound involves its extraction from the plant matrix using organic solvents. The choice of solvent is critical to maximize the yield and purity of the target compound.

Methanol (B129727) : Methanol is a commonly used solvent for the extraction of triterpenoids. For instance, a methanol extract of the roots of Saussurea lappa was used as the starting point for the isolation of related compounds. nih.gov

Ethyl Acetate (B1210297) : This solvent is often used in the fractionation of crude extracts. In the study of Harpephyllum caffrum, an ethanolic extract of the leaves was further fractionated, leading to the isolation of 3-acetyl-methyl betulinate.

Dichloromethane : This solvent can be employed in the extraction process, often in a sequence with other solvents of varying polarity to achieve a preliminary separation of compounds.

The optimization of solvent extraction typically involves considering factors such as the solvent-to-solid ratio, extraction temperature, and duration of extraction to enhance the recovery of the desired compound.

Chromatographic Isolation Techniques

Following solvent extraction, the resulting crude extract contains a mixture of various phytochemicals. Chromatographic techniques are essential for the purification and isolation of this compound.

Silica (B1680970) Gel Chromatography : This is a widely used and effective technique for the separation of triterpenoids. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica gel and their solubility in the mobile phase. For example, silica gel chromatography with a dichloromethane-methanol gradient was used to fractionate the extract from the roots of Saussurea lappa. nih.gov

The selection of the appropriate solvent system for the mobile phase is crucial for achieving high-resolution separation of the target compound from other constituents in the extract.

The table below outlines the extraction and purification methods for this compound.

| Step | Technique | Description | Solvents/Materials |

| 1 | Solvent Extraction | Initial removal of the compound from the plant material. | Methanol, Ethyl Acetate, Dichloromethane |

| 2 | Column Chromatography | Separation and purification of the target compound from the crude extract. | Silica Gel |

Advanced Separation Methods

The purification of this compound from reaction mixtures or natural extracts necessitates the use of advanced separation techniques to achieve high purity. Given its structural similarity to other triterpenoids, a combination of chromatographic methods is often employed. High-performance liquid chromatography (HPLC) is a principal technique for the separation of betulin (B1666924) and its derivatives. Additionally, column chromatography and recrystallization are fundamental methods for the purification of betulin and related compounds from extracts plos.orgresearchgate.net.

Techniques such as reverse-phase HPLC (RP-HPLC) and gas chromatography with mass spectrometry (GC-MS) are widely utilized for the analysis of betulin and other triterpenes plos.org. For preparative separations, column chromatography using silica gel as the stationary phase is a common practice. The choice of mobile phase is critical for achieving effective separation of closely related triterpenoid (B12794562) structures.

| Separation Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water gradient | Analytical quantification and purification |

| Column Chromatography | Silica gel 60 (0.063–0.200 mm) | Dichloromethane:Ethanol (60:1, v/v) | Preparative purification mdpi.com |

| Recrystallization | Not applicable | Ethanol, Methanol | Final purification step |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., HP-5MS) | Helium | Analysis of volatile derivatives |

| Thin Layer Chromatography (TLC) | Silica gel | Chloroform/Methanol mixtures | Monitoring reaction progress and purity assessment |

Insights into Biosynthetic Pathways

The biosynthesis of this compound is not a fully elucidated natural pathway but can be understood by examining the synthesis of its precursors and the enzymatic reactions that lead to its formation.

The biosynthesis of this compound originates from the precursor 2,3-oxidosqualene (B107256), which is cyclized by oxidosqualene cyclases (OSCs) to form various triterpene scaffolds nih.gov. The direct precursors to this compound are betulin and betulinic acid. Betulin can be oxidized to form betulinic acid.

The subsequent modifications to the betulinic acid structure involve acetylation and methylation. Triterpene esters, including acetates, are formed through the action of acyltransferases nih.gov. Specifically, triterpene acetyltransferases (TATs) are responsible for the acetylation of triterpenes, utilizing acetyl-CoA as the acetyl group donor. For instance, the lettuce LsTAT1 enzyme has been identified as a pentacyclic triterpene acetyltransferase that can acetylate various triterpenes, including lupeol (B1675499), α-amyrin, and β-amyrin frontiersin.org. Such an enzyme could potentially catalyze the acetylation of the C-3 hydroxyl group of methyl betulinate.

The methylation of the C-28 carboxylic acid of betulinic acid to form methyl betulinate is the final step. This esterification can be achieved through chemical synthesis or potentially through the action of a carboxyl methyltransferase enzyme in a biological system.

| Precursor Compound | Enzymatic Transformation | Enzyme Class | Resulting Intermediate/Product |

|---|---|---|---|

| 2,3-Oxidosqualene | Cyclization | Oxidosqualene Cyclase (OSC) | Betulin |

| Betulin | Oxidation | Cytochrome P450 Monooxygenase | Betulinic Acid |

| Betulinic Acid | Methylation | Carboxyl Methyltransferase (putative) | Methyl Betulinate |

| Methyl Betulinate | Acetylation | Triterpene Acetyltransferase (TAT) | This compound |

Due to the low abundance of many valuable triterpenoids in their natural sources, metabolic engineering of microbial hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica presents a promising alternative for their production tandfonline.comnih.gov. The production of this compound in a microbial chassis would require the heterologous expression of the necessary biosynthetic genes.

A key strategy in enhancing triterpenoid production is to increase the flux towards the precursor acetyl-CoA. Yarrowia lipolytica is a particularly attractive host due to its naturally high flux of acetyl-CoA tandfonline.comacs.org. Engineering efforts often focus on the mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) tandfonline.comnih.gov.

Specific metabolic engineering strategies include:

Overexpression of MVA pathway genes: Increasing the expression of key enzymes in the MVA pathway, such as HMG-CoA reductase (HMGR), can boost the production of isoprenoid precursors tandfonline.com.

Enhancing Acetyl-CoA Supply: Engineering pathways to increase the intracellular pool of acetyl-CoA is a critical step. This can involve the overexpression of genes such as ATP-citrate lyase researchgate.net.

Heterologous expression of triterpene synthases and modifying enzymes: Introducing genes for oxidosqualene cyclases that produce the desired triterpene scaffold (e.g., lupeol synthase for the lupane (B1675458) skeleton of betulinic acid), followed by the expression of cytochrome P450s for oxidation and acyltransferases for acetylation.

Downregulation of competing pathways: Minimizing the flux towards competing pathways, such as sterol biosynthesis, can redirect precursors towards the target triterpenoid nih.gov.

| Metabolic Engineering Strategy | Target Pathway/Enzyme | Host Organism Example | Potential Impact on this compound Production |

|---|---|---|---|

| Precursor Supply Enhancement | Mevalonate (MVA) Pathway (e.g., overexpressing HMGR) | Saccharomyces cerevisiae, Yarrowia lipolytica | Increased availability of IPP and DMAPP for triterpene synthesis. |

| Acetyl-CoA Pool Increase | ATP-citrate lyase overexpression | Yarrowia lipolytica | Higher flux of the primary building block for the MVA pathway. |

| Pathway Introduction | Heterologous expression of lupeol synthase, cytochrome P450s, and a triterpene acetyltransferase | Saccharomyces cerevisiae | Establishment of the complete biosynthetic pathway to the final product. |

| Flux Redirection | Downregulation of sterol biosynthesis (e.g., ERG9) | Saccharomyces cerevisiae | Increased availability of 2,3-oxidosqualene for triterpene synthesis. |

Synthetic Strategies and Chemical Derivatization of Methyl Acetyl Betulinate

Semisynthetic Routes from Precursor Lupane (B1675458) Triterpenoids

The primary sources for methyl acetyl betulinate are abundant natural triterpenoids like betulinic acid and betulin (B1666924), which are isolated from the bark of birch trees. mdpi.com Semisynthetic methods are employed to convert these precursors into the target molecule through straightforward chemical transformations.

Betulinic acid is the most direct precursor for the synthesis of this compound. The structure of betulinic acid features two key reactive sites for this transformation: a secondary hydroxyl group at the C-3 position and a carboxylic acid group at the C-28 position. The synthesis involves two principal reactions: methylation of the C-28 carboxyl group and acetylation of the C-3 hydroxyl group.

The methylation of the carboxylic acid is a standard esterification process. While various methods exist, a common approach involves reacting betulinic acid with a methylating agent to form methyl betulinate. nih.govmedchemexpress.com Following methylation, the C-3 hydroxyl group is acetylated. This is typically achieved by reacting methyl betulinate with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270), which acts as a catalyst and acid scavenger. The order of these steps can be reversed, where acetylation of betulinic acid precedes the methylation step.

| Reaction Type | Position | Reagent(s) | Product |

| Methylation | C-28 | Diazomethane or (CH₃)₂SO₄ / K₂CO₃ | Methyl betulinate |

| Acetylation | C-3 | Acetic Anhydride / Pyridine | This compound |

Transformations from Betulin and Other Analogues (e.g., 28-acetylbetulin as a starting material)

Betulin, which has hydroxyl groups at both the C-3 and C-28 positions, is a more abundant but less direct starting material than betulinic acid. mdpi.com The synthetic challenge lies in the selective oxidation of the primary hydroxyl group at C-28 to a carboxylic acid.

A common strategy involves a multi-step process that utilizes protection/deprotection steps. nih.gov

Acetylation: Betulin is first treated with acetic anhydride to acetylate both hydroxyl groups, yielding 3,28-diacetylbetulin. sphinxsai.com

Selective Deacetylation: The resulting diacetate undergoes selective hydrolysis of the C-28 primary acetate (B1210297) group, for instance using titanium propoxide, to yield 3-O-acetyl-betulin. nih.gov

Oxidation: The free primary alcohol at C-28 of 3-O-acetyl-betulin is then oxidized to a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC), resulting in 3-O-acetyl betulinic acid.

Methylation: The final step is the methylation of the C-28 carboxylic acid to give the target compound, this compound.

Alternatively, 28-acetylbetulin can be used as an intermediate. mdpi.compleiades.online This compound is formed by the selective acetylation of the more reactive primary C-28 hydroxyl group of betulin. mdpi.com From 28-acetylbetulin, the C-3 hydroxyl group can be modified or further reactions can be carried out, though this route to this compound is less direct than starting with 3-O-acetyl-betulin.

Directed Chemical Functionalization of the this compound Skeleton

The this compound scaffold is a versatile platform for further chemical modifications. By targeting its key functional groups, a diverse library of derivatives can be generated to explore structure-activity relationships.

While this compound is itself an ester, further diversity can be introduced by synthesizing analogues with different ester moieties at the C-3 and C-28 positions. Starting from betulinic acid, the C-28 carboxylic acid can be esterified with various alcohols to produce a range of alkyl or aryl esters. Similarly, the C-3 hydroxyl group can be acylated with different acid anhydrides or acid chlorides to introduce ester groups other than acetate. researchgate.net

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a versatile method for creating these ester derivatives under mild conditions. mdpi.comresearchgate.net For example, 3β-O-phthalic esters of betulinic acid and its methyl ester have been synthesized and shown to possess cytotoxic activity. nih.gov

| Position | Reaction | Example Reagents | Resulting Moiety |

| C-3 | Acylation | Phthalic Anhydride | Hemiphthalate Ester nih.gov |

| C-3 | Steglich Esterification | Various Carboxylic Acids, DCC, DMAP | Varied Ester Groups researchgate.net |

| C-28 | Esterification | Various Alcohols, Acid Catalyst | Varied Alkyl/Aryl Esters |

Introduction of Nitrogen-Containing Moieties (e.g., Amides, Triazoles, Oxadiazoles)

Incorporating nitrogen-containing functional groups is a widely used strategy in drug design to alter polarity, basicity, and hydrogen bonding capabilities.

Amides: The most common modification is the conversion of the C-28 carboxylic acid of betulinic acid (or its 3-acetylated precursor) into an amide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride using oxalyl chloride or thionyl chloride. mdpi.com The activated acid is then reacted with a primary or secondary amine to form the corresponding amide derivative. sphinxsai.comgoogle.com Alternatively, peptide coupling reagents like DCC with hydroxybenzotriazole (B1436442) (HOBt) can be used to directly couple the carboxylic acid with an amine. researchgate.netnih.gov

Heterocycles: More complex nitrogen-containing moieties such as triazoles and oxadiazoles (B1248032) can also be introduced. These syntheses often involve multi-step sequences starting from the C-28 position. For instance, the C-28 methyl ester can be converted to a hydrazide, which can then serve as a precursor for the construction of oxadiazole rings. In another approach, pyridinium salts have been synthesized from methyl betulinate via a one-pot quaternization reaction, introducing a charged N-heterocycle to the triterpenoid (B12794562) skeleton. researchgate.netmdpi.com

| Target Moiety | Position | Synthetic Approach | Key Intermediates/Reagents |

| Amide | C-28 | Acylation of amines | Betulonic acid chloride, various amines, triethylamine (B128534) mdpi.com |

| Pyridinium Salt | C-30 | One-pot quaternization | Methyl betulinate, Tempo⁺Br₃⁻, Pyridine mdpi.com |

| Semicarbazone | C-28 | Condensation | 3-O-acetyl-betulinaldehyde, semicarbazide (B1199961) derivatives nih.gov |

Glycosylation and Glycoconjugate Synthesis (e.g., 3-O-glycosides, 28-O-glycosides)

Glycosylation, the attachment of sugar moieties, is a powerful strategy to improve the aqueous solubility and pharmacokinetic properties of natural products. orientjchem.org Both the C-3 hydroxyl group and the C-28 carboxylic acid of the betulinic acid skeleton can be glycosylated.

3-O-Glycosides: The C-3 hydroxyl group can be glycosylated to form an ether linkage with a sugar molecule. Gauthier et al. reported the synthesis of a series of 3-O-glycosides of betulinic acid that exhibited potent in vitro anticancer activity. wikipedia.org

28-O-Glycosides: The C-28 carboxylic acid can be linked to a sugar to form an ester glycoside, also known as an acyl glycoside. The 28-O-β-D-glucopyranoside of betulinic acid has been prepared through both microbial transformation and multi-step organic synthesis. wikipedia.org Additionally, a 28-O-β-D-glucuronide of betulinic acid was synthesized via glucuronidation using a protected methyl glucopyranuronate bromide donor. orientjchem.org The attachment of sugar moieties can significantly influence the biological profile of the parent compound. orientjchem.org

Other Structural Modifications (e.g., Oxidation, Reduction, Sulfamation, Halogenation)

Further diversification of the this compound scaffold can be achieved through a variety of chemical transformations, including oxidation, reduction, sulfamation, and halogenation. These modifications can influence the compound's physicochemical properties and biological activity.

Oxidation: The oxidation of lupane-type triterpenes, including derivatives of betulin, has been explored to introduce new functionalities. For instance, the oxidation of betulin and its 3-O- and 28-O-acetates has been investigated using "activated" dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction of 28-O-acetylbetulin with DMSO activated by acetic anhydride can lead to the formation of 3-oxo-28-O-acetylbetulin and 3-O-methylthiomethyl-28-O-acetylbetulin. researchgate.net The Swern oxidation, which utilizes DMSO activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method for oxidizing alcohols to carbonyl compounds and could be applied to this compound. acsgcipr.org

Reduction: The isopropenyl group at the C-20(29) position of the lupane skeleton is susceptible to reduction. Catalytic hydrogenation is a common method to achieve this transformation. While specific studies on the reduction of this compound are not prevalent, related lupane triterpenoids can be hydrogenated to yield dihydrobetulin derivatives. For example, catalytic transfer hydrogenation using catalysts like ZrO2 has been employed for the reduction of esters, a reaction that could potentially be adapted for the double bond in the betulinate structure.

Sulfamation: The introduction of sulfamate (B1201201) groups can enhance the water solubility and biological activity of triterpenoids. Betulin derivatives have been shown to undergo sulfation with sulfamic acid in the presence of a catalyst, leading to the formation of betulin sulfates. mdpi.com A similar approach could be envisioned for the sulfamoylation of the free hydroxyl group in methyl betulinate (the deacetylated precursor to this compound) or after selective deacetylation. The synthesis of S-alkylated sulfonium (B1226848) betulin derivatives has also been reported as a means to enhance antibacterial efficacy. nih.gov

Halogenation: The introduction of halogen atoms into the betulinic acid framework can modulate its biological profile. Bromination of betulinic acid at the C-30 position has been achieved to create an active halogen-containing compound. nih.gov This suggests that the isopropenyl group of this compound could also be a target for halogenation.

| Modification | Reagents/Conditions | Potential Products | Reference |

| Oxidation | "Activated" DMSO (e.g., with acetic anhydride) | 3-oxo- and 3-O-methylthiomethyl derivatives | researchgate.net |

| Reduction | Catalytic Hydrogenation | Dihydro-methyl acetyl betulinate | N/A |

| Sulfamation | Sulfamic acid, catalyst | This compound sulfamate | mdpi.com |

| Halogenation | Brominating agents | C-30 bromo-methyl acetyl betulinate | nih.gov |

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a green and selective alternative to traditional chemical synthesis for the modification of complex natural products like this compound. Enzymes and whole-cell systems can perform highly specific transformations under mild conditions.

Enzyme-Mediated Transformations (e.g., using Novozyme 435)

The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozyme 435, is a versatile and widely used biocatalyst for the esterification, amidation, and transesterification of various substrates, including triterpenoids. scialert.netresearchgate.netresearchgate.net The enzymatic synthesis of betulinic acid esters has been successfully demonstrated using Novozyme 435. scialert.netresearchgate.netresearchgate.net

Studies on the lipase-catalyzed esterification of betulinic acid with various acyl donors have shown that Novozyme 435 is an efficient catalyst for this transformation. scialert.netresearchgate.netresearchgate.net The reaction parameters, such as the nature of the solvent, temperature, substrate molar ratio, and enzyme amount, have been optimized to achieve high conversion rates. scialert.netresearchgate.net For example, the synthesis of 3-O-phthalyl-betulinic acid was optimized to achieve a 61.8% yield. scialert.net These established protocols for the enzymatic acylation of the 3-hydroxyl group of betulinic acid are directly applicable to the synthesis of this compound from methyl betulinate.

| Enzyme | Substrates | Reaction Type | Key Findings | Reference |

| Novozyme 435 | Betulinic acid, Phthalic anhydride | Esterification | Optimized conditions yielded 61.8% of 3-O-phthalyl-betulinic acid. | scialert.net |

| Novozyme 435 | Betulinic acid, Oleic acid | Esterification | Achieved a maximum conversion of 95.15% under optimal conditions. | |

| Novozyme 435 | Betulinic acid, Benzoyl chloride | Esterification | Investigated the influence of reaction parameters on conversion. | researchgate.net |

Microbial Biotransformation Studies

The use of whole microbial cells for the biotransformation of triterpenoids is a powerful tool for generating novel derivatives. Fungi, in particular, possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups and other functionalities with high regio- and stereoselectivity.

The biotransformation of betulin and betulinic acid has been extensively studied using various fungal strains. researchgate.netnih.govurfu.ruufpr.br These studies have demonstrated that fungi can hydroxylate the lupane skeleton at various positions, as well as perform oxidations and other transformations. For instance, Aspergillus and Armillaria species have been shown to convert betulin to betulinic acid. researchgate.net Furthermore, fungi like Arthrobotrys, Chaetophoma, and Colletotrichum can metabolize betulinic and betulonic acids into several hydroxylated derivatives. nih.govufpr.br These findings suggest that this compound could also serve as a substrate for microbial biotransformation, potentially leading to the production of novel hydroxylated analogues with interesting biological properties. The introduction of polar hydroxyl groups can also improve the water solubility of the parent compound.

| Microorganism | Substrate | Major Products | Reference |

| Armillaria luteo-virens Sacc QH | Betulin | Betulinic acid | researchgate.net |

| Aspergillus foetidus ZU-G1 | Betulin | Betulinic acid | researchgate.net |

| Aspergillus oryzae | Betulin | Betulinic acid | researchgate.net |

| Arthrobotrys sp. | Betulonic acid | 3-oxo-7β-hydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,15α-dihydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,30-dihydroxylup-20(29)-en-28-oic acid | nih.govufpr.br |

| Colletotrichum sp. | Betulinic acid | 3-oxo-15α-hydroxylup-20(29)-en-28-oic acid | nih.govufpr.br |

| Chaetophoma sp. | Betulonic acid | 3-oxo-25-hydroxylup-20(29)-en-28-oic acid | nih.govufpr.br |

Molecular Mechanisms and Biological Activities of Methyl Acetyl Betulinate and Its Derivatives in Vitro and Preclinically

Enzyme and Receptor Interactions

The biological activities of methyl acetyl betulinate and its related triterpenoid (B12794562) compounds are underpinned by their interactions with various enzymes and cellular receptors. While direct studies on this compound are limited, research on its parent compounds, betulin (B1666924) and betulinic acid, as well as their derivatives, provides significant insight into the potential molecular targets. These interactions are crucial for their therapeutic effects, ranging from metabolic regulation to antiviral and anti-inflammatory actions.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.govresearchgate.net While specific studies demonstrating the direct inhibition of PTP1B by this compound are not extensively available, the therapeutic potential of targeting PTP1B has driven research into various natural and synthetic inhibitors. nih.govresearchgate.netresearchgate.net The general mechanism of PTP1B inhibitors involves binding to the enzyme's active site or allosteric sites, which prevents the dephosphorylation of its target proteins, thereby amplifying the signaling cascade. nih.gov Given the broad biological activities of triterpenoids, the investigation into their effects on PTP1B remains an area of interest for potential metabolic disease therapies.

Antiviral Target Engagement (e.g., HIV-1 Maturation Inhibition for related derivatives)

Derivatives of betulinic acid have been identified as a novel class of anti-HIV agents known as maturation inhibitors. nih.gov The primary target of these compounds is the HIV-1 Gag polyprotein. biorxiv.org The mechanism of action involves interfering with the final step of viral maturation, specifically the cleavage of the capsid (CA) protein from the spacer peptide 1 (SP1). semanticscholar.orgmdpi.com This inhibition leads to the production of immature, non-infectious viral particles. semanticscholar.orgnih.gov

A prominent example is Bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid), a derivative of betulinic acid, which was the first-in-class maturation inhibitor to be studied clinically. biorxiv.orgnih.gov Bevirimat and its analogs are thought to bind to the CA-SP1 junction, stabilizing a six-helix bundle and thereby blocking the viral protease from accessing the cleavage site. biorxiv.org While Bevirimat's clinical development was halted due to reduced effectiveness against certain HIV-1 strains with natural polymorphisms, subsequent research has focused on creating new derivatives with improved potency against resistant variants. nih.govnih.gov

This compound, as a derivative of betulin, shares the same core pentacyclic triterpene structure. This structural similarity suggests that it could serve as a scaffold for the development of new antiviral agents targeting similar viral processes.

Table 1: Activity of Betulinic Acid Derivatives Against HIV-1

| Compound | Target | Mechanism of Action | IC50 (µM) against NL4-3 | IC50 (µM) against NL4-3/V370A (Bevirimat-Resistant) | Reference |

| Bevirimat (2) | HIV-1 Gag (CA-SP1) | Maturation Inhibitor | ~0.02 | ~2.38 | nih.gov |

| Derivative 6 | HIV-1 Gag (CA-SP1) | Maturation Inhibitor | 0.01 | 0.16 | nih.gov |

This table is interactive. Click on the headers to sort.

Other Relevant Enzyme System Modulations (e.g., PI3K, NF-κB, MAPK)

The biological effects of betulinic acid and related compounds are also mediated through the modulation of key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.

PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of the cell cycle, proliferation, and survival. wikipedia.orgyoutube.com Dysregulation of this pathway is common in cancer. wikipedia.org Studies have shown that betulinic acid can induce apoptosis and autophagy in cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This suppression can lead to cell cycle arrest and prevent the survival signals that allow for uncontrolled cell growth. nih.gov

NF-κB Pathway: NF-κB is a key transcription factor involved in inflammation, immune responses, and cell survival. mdpi.comnih.gov In many inflammatory conditions and cancers, the NF-κB pathway is constitutively active. mdpi.com Betulinic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.comnih.govmdpi.com This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. mdpi.comnih.gov

MAPK Pathway: The MAPK cascade, which includes pathways like ERK, JNK, and p38, is central to transducing extracellular signals into cellular responses such as proliferation, differentiation, and inflammation. wikipedia.orgbiorxiv.org Betulin and betulinic acid have been reported to modulate MAPK signaling. researchgate.netresearchgate.net For instance, betulin can block the overexpression of p38, JNK, and ERK in response to stressors, which in turn downregulates the transcription of genes targeted by these pathways. researchgate.net This modulation contributes to the anti-inflammatory and anti-cancer properties of these compounds.

Immunomodulatory and Anti-Inflammatory Effects

The immunomodulatory and anti-inflammatory properties of betulinic acid and its derivatives are well-documented and are largely attributed to their ability to interfere with the production of inflammatory mediators and modulate key signaling cascades that govern the inflammatory response.

Inhibition of Pro-Inflammatory Mediator Production

Table 2: Effect of Betulinic Acid on Pro-Inflammatory Cytokine Production in vitro

| Cell Model | Stimulant | Treatment | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |

| Caco-2/HT29-MTX-E12/Macrophage Co-culture | LPS | Betulinic Acid | Decrease | Decrease | Decrease | nih.gov |

| Pancreatic Acinar Cells | Cerulein | Betulinic Acid | Decrease | Decrease | Decrease | mdpi.com |

This table is interactive. Click on the headers to sort.

Modulation of Key Signaling Pathways (e.g., NF-κB, MEK, JNK)

The anti-inflammatory effects of these triterpenoids are directly linked to their modulation of critical intracellular signaling pathways.

NF-κB Pathway: As previously mentioned, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory activity of betulinic acid. mdpi.comnih.govmdpi.com By preventing the activation and nuclear translocation of NF-κB, betulinic acid effectively shuts down a master regulator of the inflammatory response, leading to a broad-spectrum reduction in inflammatory gene expression. mdpi.comnih.gov

MAPK Pathways (MEK, JNK): The MAPK signaling network, including the MEK/ERK and JNK pathways, plays a pivotal role in inflammation. researchgate.netnih.gov These pathways are activated by inflammatory stimuli and lead to the expression of pro-inflammatory genes. researchgate.netnih.gov Betulin and betulinic acid have been shown to interfere with these pathways. They can inhibit the phosphorylation, and thus the activation, of key kinases such as JNK and p38. researchgate.netresearchgate.net The MEK/ERK pathway is also a target, and its modulation can affect cell proliferation and inflammatory responses. nih.govresearchgate.netresearchgate.netresearchgate.net By downregulating these MAPK pathways, betulinic acid and its derivatives can further reduce the inflammatory cascade. researchgate.netresearchgate.net

Antiparasitic and Antimicrobial Investigations

The therapeutic potential of this compound and its parent compounds extends to parasitic and microbial infections. In vitro studies have highlighted the activity of these compounds against various pathogens.

Derivatives of betulinic acid have shown notable activity against the malaria parasite, Plasmodium falciparum. One study evaluated the antiplasmodial activity of betulinic acid and its derivatives against a chloroquine-resistant strain of P. falciparum. Among the tested compounds, betulinic acid methyl ester acetate (B1210297) demonstrated in vitro activity with a half-maximal inhibitory concentration (IC₅₀) of 45.79 µM. nih.govresearchgate.net This suggests that modifications at both the C-3 and C-28 positions of the betulinic acid structure can influence its antiparasitic efficacy.

In the context of schistosomiasis, research has explored the activity of betulinic acid derivatives against Schistosoma mansoni. While betulinic acid itself was found to be inactive against newly transformed schistosomula and adult S. mansoni, certain triphenylphosphonium derivatives of betulinic acid displayed significant in vitro antischistosomal activity at low micromolar concentrations. nih.gov

| Compound | Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Betulinic acid methyl ester acetate | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 45.79 µM | nih.govresearchgate.net |

| Betulinic acid | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 9.89 µM | nih.govresearchgate.net |

| Betulinic acid acetate | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 5.99 µM | nih.govresearchgate.net |

The antimicrobial properties of betulinic acid derivatives have also been explored. A study on N-heterocyclic analogues of 28-O-methyl betulinate revealed that while the initial methyl ester showed weak antimicrobial activity, its quaternized and reduced pyridine (B92270) derivatives exhibited high antibacterial activity against the gram-positive bacterium Staphylococcus aureus. mdpi.comresearchgate.net The minimum inhibitory concentration (MIC) for the quaternized salt and the 1,2,5,6-tetrahydropyridine derivative against S. aureus were 4 µg/mL and 16 µg/mL, respectively. mdpi.comresearchgate.net However, these compounds were found to be inactive against the tested fungi. mdpi.com This indicates that the introduction of a pyridine fragment to the 28-O-methyl betulinate structure can enhance its antibacterial effect, particularly against gram-positive bacteria. mdpi.comresearchgate.net

Antitumoral Activity in Cancer Cell Lines

The cytotoxic and antiproliferative effects of betulinic acid and its derivatives, including those with acetyl and methyl ester modifications, have been documented across a variety of cancer cell lines.

Betulinic acid acetate has demonstrated potent cytotoxic activity against several cancer cell lines. In a study focused on human myeloid leukemia (HL-60) cells, betulinic acid acetate was found to be highly effective, with an IC₅₀ value of 1.38 µg/mL after 72 hours of treatment. academicjournals.orgupm.edu.my This effect was associated with the induction of apoptosis. academicjournals.orgupm.edu.my

The antiproliferative activity of betulinic acid derivatives has also been observed in solid tumor cell lines. For instance, betulinic acid has been shown to inhibit the proliferation of human breast cancer cell lines MCF-7 and T47D in a dose-dependent manner, inducing apoptosis through a p53-independent pathway. nih.gov Furthermore, organic salts derived from betulinate have displayed antiproliferative properties against a panel of tumor cell lines including T47D, A549 (lung cancer), and HepG2 (liver cancer). acs.org

In studies involving the A549 lung cancer cell line, betulinic acid has been shown to induce apoptosis. mdpi.com Derivatives of betulin have also exhibited antiproliferative activity against A549 cells, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Regarding the HepG2 human liver cancer cell line, betulin has demonstrated anticancer activity with an IC₅₀ value of 125.0 µg/mL. nih.gov Betulin and betulinic acid have also been shown to have protective effects against ethanol-induced cytotoxicity in HepG2 cells. nih.gov

| Compound | Cell Line | Cancer Type | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| Betulinic acid acetate | HL-60 | Human myeloid leukemia | IC₅₀ (72h) | 1.38 µg/mL | academicjournals.orgupm.edu.my |

| Betulinic acid | HL-60 | Human myeloid leukemia | IC₅₀ (72h) | 2.60 µg/mL | academicjournals.orgupm.edu.my |

| Betulin | A549 | Lung adenocarcinoma | IC₅₀ | 15.51 µM | nih.gov |

| Betulin | MCF-7 | Breast adenocarcinoma | IC₅₀ | 38.82 µM | nih.gov |

| Betulin | HepG2 | Hepatocellular carcinoma | IC₅₀ | 125.0 µg/mL | nih.gov |

Selectivity Profiling against Malignant vs. Non-Malignant Cells

A significant body of research on betulinic acid, the precursor to this compound, has demonstrated a notable selective cytotoxic effect against various cancer cell lines while exhibiting minimal toxicity toward normal, non-malignant cells. This selectivity is a crucial aspect of its potential as a therapeutic agent. Studies have shown that betulinic acid induces apoptosis in a wide range of tumor cells, including melanoma, neuroectodermal tumors, and malignant brain tumors, without affecting normal cells at the same concentrations nih.govresearchgate.net.

The antiproliferative activity of betulinic acid has been linked to a direct cytotoxic effect on cancer cells, independent of their p53 status, which is a common pathway for chemotherapy-induced apoptosis nih.gov. This suggests a mechanism of action that can bypass some common modes of drug resistance in cancer cells. The selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key indicator of this selective toxicity. A beneficial SI of greater than 1.0 indicates a compound with higher efficacy against tumor cells than toxicity against normal cells mdpi.comresearchgate.netnih.gov.

The structural modifications, such as the addition of an acetyl group to form this compound, can influence the compound's lipophilicity and ability to penetrate cell membranes, which in turn can affect its cytotoxicity and selectivity. Therefore, it is plausible that this compound may also exhibit a degree of selective cytotoxicity against malignant cells, a hypothesis that warrants direct experimental verification.

Table 1: Cytotoxicity of Betulinic Acid Against Various Cell Lines

| Cell Line Type | Cell Line | Effect | Reference |

| Malignant | Melanoma | Selectively Cytotoxic | nih.gov |

| Malignant | Neuroectodermal Tumors | Selectively Cytotoxic | nih.gov |

| Malignant | Malignant Brain Tumors | Selectively Cytotoxic | nih.gov |

| Non-Malignant | Proliferating Normal Lymphocytes | Unaffected at similar concentrations | nih.gov |

| Non-Malignant | Fibroblasts, Melanocytes, Astrocytes | No cytotoxic effects | mdpi.com |

| Non-Malignant | Human Keratinocyte HaCaT cells | No cytotoxic effect | mdpi.com |

This table is based on data for betulinic acid, the parent compound of this compound.

Emerging Biological Activities and Therapeutic Potential (e.g., antioxidant activity)

The therapeutic potential of natural compounds often extends beyond their cytotoxic effects. Antioxidant activity, the ability to neutralize harmful free radicals, is an emerging area of interest for triterpenoids like betulin and its derivatives. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer.

While specific studies detailing the antioxidant activity of this compound are scarce, the general antioxidant potential of betulin and its derivatives has been explored. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govmdpi.comnih.gov. These assays measure the ability of a compound to donate an electron or hydrogen atom to stabilize free radicals.

The structural features of betulin derivatives, including the presence and position of hydroxyl and acetyl groups, can influence their antioxidant activity. Acetylation of related natural compounds has been shown to sometimes decrease their antioxidant capacity. Therefore, it is crucial to experimentally determine the specific antioxidant potential of this compound.

The investigation into the antioxidant properties of this compound could reveal additional therapeutic applications, potentially in combination with its cytotoxic effects. A compound that can both directly kill cancer cells and mitigate the oxidative stress that contributes to cancer progression and resistance to therapy would be of significant clinical interest. Further preclinical studies are necessary to fully elucidate the free radical scavenging and antioxidant capabilities of this compound.

Table 2: Common In Vitro Assays for Antioxidant Activity

| Assay | Principle | Measured Outcome |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color. | Decrease in absorbance at a specific wavelength. |

Structure Activity Relationship Sar and Computational Studies of Methyl Acetyl Betulinate Analogues

Elucidation of Structural Requirements for Biological Efficacy

Detailed analysis of various analogues has highlighted the critical roles of the core triterpenoid (B12794562) structure, as well as the nature and position of various substituents, in determining the biological activity of these compounds.

Importance of the Lupane (B1675458) Triterpenoid Core Structure (e.g., A, B, C rings)

The lupane-type pentacyclic triterpenoid scaffold, which forms the backbone of methyl acetyl betulinate, is fundamental to its biological activity. nih.govresearchgate.net This rigid ring system, consisting of A, B, C, D, and E rings, provides a specific three-dimensional conformation that is crucial for interacting with biological targets. The integrity of this core structure is a prerequisite for the observed cytotoxic and other pharmacological effects. nih.gov While the core itself is essential, modifications to this structure, such as those leading to germanicane-type triterpenes through Wagner-Meerwein rearrangement, can also result in compounds with significant cytotoxic activity. nih.gov

Influence of Substituents at C-3 Position (e.g., ester functionality, acetyl, oxime, glycosylation)

The C-3 position of the lupane skeleton is a key site for modification to enhance biological activity and improve physicochemical properties. The introduction of various substituents at this position can significantly impact the compound's efficacy.

Ester Functionality and Acetyl Groups: Acetylation at the C-3 position, often in conjunction with modifications at C-28, is a common strategy. For instance, the selective acetylation of the primary hydroxyl group at C-28 allows for further reactions at the C-3 position, leading to derivatives with altered activity profiles. mdpi.com The introduction of an acetyl group can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes.

Oxime and Heterocyclic Moieties: The introduction of nitrogen-containing heterocycles and oxime groups at the C-3 position has been shown to produce derivatives with potent anticancer activity. nih.gov For example, a derivative containing a 4-fluorophenyl-hydrazono group at C-3 exhibited improved water solubility compared to the parent betulinic acid. nih.gov Similarly, introducing a 4-piperidinecarboxamide group at this position resulted in a compound with significantly enhanced cytotoxicity against certain cancer cell lines. nih.gov

Glycosylation: The addition of sugar moieties (glycosylation) at the C-3 position is a well-established method to increase the water solubility of these otherwise poorly soluble triterpenoids. researchgate.netnih.gov This improved solubility can lead to better pharmacokinetic properties and enhanced biological activity. researchgate.netnih.gov Structure-activity relationship studies have shown that the introduction of a sugar unit generally has a positive effect on the pharmacological properties of betulinic acid and its analogues. researchgate.net

Table 1: Influence of C-3 Substituents on the Biological Activity of Betulinic Acid Analogues

| Substituent at C-3 | Effect on Biological Activity | Reference |

|---|---|---|

| α-L-rhamnopyranose | Increased antiproliferative activity | nih.gov |

| 4-fluorophenyl-hydrazono | Improved water solubility | nih.gov |

| 4-piperidinecarboxamide | Significant increase in cytotoxicity | nih.gov |

| Sugar moieties (general) | Improved hydrosolubility and pharmacological properties | researchgate.net |

| 2-butynoyl group | Increased antiproliferative activity | nih.gov |

Contribution of the Methyl Ester Group at C-28 and C-20 Modifications

Modifications at the C-28 and C-20 positions also play a crucial role in the biological activity of this compound analogues.

C-28 Methyl Ester Group: The presence of a methyl ester group at the C-28 position, as seen in methyl betulinate, is a key structural feature. nih.gov This group can influence the molecule's polarity and its ability to interact with target proteins. The esterification of the C-28 carboxylic acid is a common synthetic step in the preparation of various derivatives. researchgate.net For example, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid has been shown to modulate inflammatory pathways. mdpi.com

C-20 Modifications: The C-20 position has been found to be sensitive to the size and electron density of substituents. nih.gov Chemical modifications at this position have been explored in structure-activity relationship studies for antitumor agents. nih.govresearchgate.net However, research suggests that the C-20 position may be an undesirable location for derivatization, as modifications can negatively impact cytotoxicity. nih.govresearchgate.net

Stereochemical Configurations and Conformational Effects

The specific stereochemistry and conformational flexibility of the lupane skeleton are critical determinants of biological activity. The spatial arrangement of substituents influences how the molecule fits into the binding sites of target proteins. The rigid pentacyclic structure imposes significant conformational constraints, which are essential for maintaining the correct orientation of functional groups for biological interactions. The conformation of analogues can affect their mimetic activity at nicotinic and muscarinic receptors. documentsdelivered.com

Computational Chemistry and Molecular Modeling

Computational approaches, including ligand-protein docking simulations, provide valuable insights into the molecular interactions between this compound analogues and their biological targets.

Ligand-Protein Docking Simulations (e.g., with Plasmodium falciparum hypoxanthine–guanine–xanthine phosphoribosyltransferase)

Plasmodium falciparum, the parasite responsible for malaria, relies on the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) for purine (B94841) salvage, making it a key drug target. nih.gov Molecular docking studies are employed to predict the binding affinities and modes of interaction between potential inhibitors, such as this compound analogues, and the active site of P. falciparum HGXPRT. nih.govuj.ac.za

These simulations help in understanding the specific amino acid residues involved in the binding and can guide the rational design of more potent inhibitors. bibliotekanauki.plnih.gov For instance, docking studies can reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. uj.ac.za By comparing the docking scores and binding poses of different analogues, researchers can identify the structural features that are most important for inhibitory activity. bibliotekanauki.plnih.gov Molecular dynamics simulations can further validate the stability of these interactions over time. bibliotekanauki.plnih.gov

Table 2: Key Computational Techniques in the Study of this compound Analogues

| Technique | Application | Reference |

|---|---|---|

| Ligand-Protein Docking | Predicting binding affinity and interaction modes with target proteins like P. falciparum HGXPRT. | uj.ac.zabibliotekanauki.plnih.gov |

| Molecular Dynamics (MD) Simulation | Validating the stability of protein-ligand interactions over time. | bibliotekanauki.plnih.gov |

| Homology Modeling | Generating 3D structures of target proteins when experimental structures are unavailable. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound analogues, QSAR models are instrumental in predicting the biological potency of newly designed molecules and in understanding the physicochemical properties that govern their activity.

The development of a QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electrostatic fields). mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. sums.ac.ir

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this class of compounds. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. researchgate.netnih.gov

For a series of betulinic acid and betulin (B1666924) derivatives with anti-HIV-1 activities, 3D-QSAR models were developed using CoMFA and CoMSIA. researchgate.net The statistical significance of these models was demonstrated by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values. researchgate.net For instance, one study reported q² values of 0.664 (CoMFA) and 0.718 (CoMSIA), and r² values of 0.979 (CoMFA) and 0.955 (CoMSIA) for one analysis. researchgate.net

The table below summarizes the statistical parameters of a 3D-QSAR study on betulinic acid derivatives, highlighting the robustness of the developed models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

| CoMFA | 0.664 | 0.979 |

| CoMSIA | 0.718 | 0.955 |

Mechanistic Insights from SAR Analysis

Structure-Activity Relationship (SAR) analysis of this compound analogues provides valuable insights into the molecular mechanisms by which these compounds exert their biological effects. By systematically modifying different parts of the molecule and observing the corresponding changes in activity, researchers can deduce the key structural features required for interaction with the biological target.

For betulinic acid derivatives, SAR studies have consistently shown that modifications at the C-3 and C-28 positions of the pentacyclic triterpene scaffold significantly influence their biological activity. The nature of the substituent at the C-3 position, which is an acetyl group in this compound, can modulate properties such as lipophilicity and hydrogen bonding capacity, thereby affecting cell permeability and target binding.

In the context of anti-tumor activity, 3D-QSAR studies on betulinic acid and betulin derivatives have provided detailed mechanistic insights. nih.gov For the C-3 position, it was found that non-bulky, negatively charged, electron-donating, hydrophobic, non-hydrogen-bond-donating, and hydrogen-bond-accepting groups are favorable for activity. nih.gov This suggests that the C-3 substituent likely interacts with a specific pocket in the target protein that has complementary properties.

Conversely, at the C-28 position, which is a methyl ester in this compound, bulky, positively charged, electron-withdrawing, and hydrophobic groups were found to be favored for anti-tumor activity. nih.gov It was also suggested that hydrophilic groups could be introduced at the terminal end of the side chain at this position. nih.gov These findings indicate that the C-28 substituent plays a crucial role in target recognition and binding affinity.

The table below summarizes the favorable and unfavorable substituent properties at the C-3 and C-28 positions for the anti-tumor activity of betulinic acid derivatives, as derived from SAR and 3D-QSAR studies.

| Position | Favorable Properties | Unfavorable Properties |

| C-3 | Non-bulky, negatively charged, electron-donating, hydrophobic, non-hydrogen-bond-donating, hydrogen-bond-accepting | Bulky, positively charged, electron-withdrawing, hydrophilic, hydrogen-bond-donating |

| C-28 | Bulky, positively charged, electron-withdrawing, hydrophobic | Small, negatively charged, electron-donating |

Advanced Methodologies and Research Perspectives for Methyl Acetyl Betulinate

Advanced Spectroscopic and Imaging Techniques for Cellular Studies (e.g., UV-Vis absorption spectroscopy for protein interaction, differential scanning fluorimetry)

There is a lack of specific research applying advanced spectroscopic and imaging techniques to study the cellular interactions of Methyl acetyl betulinate.

UV-Vis Absorption Spectroscopy for Protein Interaction: While UV-Vis spectroscopy is a widely used technique to study the interactions between small molecules and proteins by observing changes in the absorbance spectra, no studies have been published that specifically document its use to investigate the binding of this compound to protein targets. nih.govresearchgate.netlew.ro

Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, is a powerful method for screening ligand binding and its effect on protein stability. nih.govresearchgate.netharvard.edu However, a review of scientific databases indicates that this technique has not been specifically applied to study the interaction of this compound with proteins. nih.govresearchgate.netharvard.edu

Development of Targeted Delivery Systems for Research Compounds (e.g., nanoparticles, ionic liquids for enhanced cellular uptake in vitro)

Nanoparticles: While nanoparticle-based delivery systems are a common strategy to enhance the solubility and bioavailability of hydrophobic compounds, there are no specific studies detailing the encapsulation or conjugation of this compound with nanoparticles for targeted cellular delivery in vitro.

Ionic Liquids: The conversion of active pharmaceutical ingredients into ionic liquids (API-ILs) is an emerging strategy to enhance solubility and cellular uptake. pharmaexcipients.comnih.govmdpi.com Ionic liquids are salts with low melting points, composed of organic cations and organic or inorganic anions, which can be tailored to improve drug delivery. nih.govmdpi.com Despite the potential of this technology, there is no published research on the formulation of this compound as an ionic liquid to enhance its cellular uptake in in vitro models. pharmaexcipients.comnih.govmdpi.com

Integration of In Silico and In Vitro Data for Predictive Modeling

The integration of computational (in silico) and experimental (in vitro) data is a cornerstone of modern drug discovery, enabling the prediction of a compound's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov This approach allows for the early identification of promising candidates and the reduction of reliance on extensive laboratory testing. researchgate.netnih.gov However, there is a lack of published studies that specifically integrate in silico models with in vitro data for the predictive modeling of this compound's biological activities or properties. While general in silico tools for predicting ADME (absorption, distribution, metabolism, and excretion) properties exist, their specific application and validation with in vitro data for this compound have not been reported. nih.govnih.govresearchgate.net

Addressing Challenges in Bioavailability Enhancement for in vitro and Preclinical Research

Poor aqueous solubility is a significant hurdle for many natural product derivatives, affecting their bioavailability in both in vitro assays and preclinical studies. mdpi.comunideb.hu Strategies to overcome this challenge include the use of novel formulation technologies. mdpi.commdpi.com While the parent compound, betulinic acid, is known for its low solubility and has been the focus of various bioavailability enhancement studies, there is a lack of specific research addressing these challenges for this compound. Formulation strategies such as the creation of solid dispersions, nano-suspensions, or the use of solubility-enhancing excipients have not been specifically documented for this compound in the scientific literature.

Conclusion and Future Directions in Methyl Acetyl Betulinate Research

Summary of Key Research Findings

Methyl acetyl betulinate, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, has been the subject of various investigations to elucidate its therapeutic potential. Research has primarily focused on its biological activities, drawing parallels and distinctions from its parent compound, betulinic acid. The introduction of methyl and acetyl groups modifies the lipophilicity and steric properties of the molecule, which in turn can influence its biological profile.

Key findings from preclinical studies have highlighted the cytotoxic properties of this compound and related derivatives against several cancer cell lines. While the parent compound, betulinic acid, is known for its anticancer activities, modifications at the C-3 and C-28 positions, as seen in this compound, can modulate this activity. Studies on various betulinic acid esters have demonstrated that these modifications can enhance cytotoxicity in certain cancer cell lines.

In addition to its anticancer potential, research into the broader class of betulinate derivatives suggests potential anti-inflammatory and antiviral activities. Betulinic acid has been shown to possess anti-inflammatory properties, and its derivatives are being explored for similar activities. mdpi.cometflin.com The antiviral potential of betulinic acid derivatives has also been a significant area of research, with some compounds showing activity against viruses like HIV. nih.gov

The table below summarizes the key biological activities investigated for betulinic acid and its derivatives, which provides a framework for understanding the potential of this compound.

| Biological Activity | Research Focus for Betulinic Acid & Derivatives | Relevance to this compound |

| Anticancer | Cytotoxicity against various cancer cell lines, induction of apoptosis. | Modifications may alter potency and selectivity. |

| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.cometflin.com | Potential for similar or enhanced activity. |

| Antiviral | Inhibition of viral replication, particularly HIV. nih.gov | Structural modifications could influence antiviral efficacy. |

Identification of Unexplored Research Avenues

Despite the foundational research, several avenues for the investigation of this compound remain largely unexplored. A significant gap exists in the comprehensive understanding of its mechanism of action across its various reported biological activities. Future research should aim to delineate the specific molecular targets and signaling pathways modulated by this compound.

A largely unexplored area is the compound's potential in neurodegenerative diseases. Given that some triterpenoids have shown neuroprotective effects, investigating the efficacy of this compound in models of Alzheimer's or Parkinson's disease could be a promising frontier. Furthermore, its antimicrobial properties against a broader spectrum of bacteria and fungi, particularly drug-resistant strains, warrant investigation.

The pharmacokinetic and pharmacodynamic profiles of this compound are not well-characterized. In-depth studies on its absorption, distribution, metabolism, and excretion (ADME) are crucial for its development as a therapeutic agent. Moreover, its long-term toxicity and safety profile remain to be established through rigorous toxicological studies. The development of novel drug delivery systems could also help to overcome the poor bioavailability often associated with triterpenoids. nih.gov

Methodological Advancements for Future Studies

Future research on this compound will benefit significantly from the adoption of advanced methodological techniques. High-throughput screening (HTS) assays can be employed to rapidly screen this compound and a library of its analogues against a wide array of biological targets.

Advanced analytical techniques are crucial for the precise quantification and characterization of this compound and its metabolites in biological matrices. The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) offers high sensitivity and specificity for pharmacokinetic studies. nih.gov Innovations in derivatization strategies for triterpenoids can further enhance their detection in various analytical platforms. nih.gov

For mechanistic studies, contemporary "omics" technologies, including genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound treatment. These approaches can help identify novel drug targets and biomarkers of response. In silico modeling and computational docking studies can be utilized to predict the binding interactions of this compound with its molecular targets, thereby guiding the rational design of more potent derivatives. etflin.comnih.govmdpi.com

Potential for Rational Design of Bioactive Compounds

The structure of this compound offers a versatile scaffold for the rational design of new bioactive compounds with improved therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the methyl and acetyl groups, as well as other positions on the triterpenoid backbone, affect biological activity. nih.govnih.gov

Computational chemistry and molecular modeling can play a pivotal role in the rational design process. By simulating the interaction of virtual derivatives with target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. nih.govnih.gov This in silico approach can significantly reduce the time and cost associated with drug discovery.

The synthesis of hybrid molecules, where this compound is conjugated with other pharmacologically active moieties, presents an exciting opportunity to develop multifunctional drugs. For instance, creating conjugates with known anticancer drugs could lead to synergistic effects and overcome drug resistance. The exploration of different ester and amide derivatives at the C-28 position has already shown promise in enhancing the biological activities of betulinic acid. mdpi.com A systematic exploration of the chemical space around the this compound core is likely to yield novel therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing methyl acetyl betulinate?

- Methodological Answer : this compound is typically synthesized via acetylation of methyl betulinate using acetic anhydride. Characterization involves:

- Infrared (IR) Spectroscopy : Confirming ester and acetyl group presence (e.g., C=O stretch at ~1740 cm⁻¹, ester C-O at ~1240 cm⁻¹) .

- Melting Point Analysis : Early studies report m.p. 200–220°C for the acetylated derivative, validated against authentic samples .

- Chromatographic Purity : HPLC analysis (>95% purity) is critical for biological assays .

- Experimental Design Tip : Include control reactions (e.g., unacetylated methyl betulinate) and cross-validate results with NMR (if available) for structural confirmation.

Q. What biological activities have been reported for this compound?

- Key Findings :

- Antimalarial Activity : IC₅₀ values against Plasmodium falciparum (e.g., 12 µM in Ziegler et al., 2004) .

- Anticancer Potential : Growth inhibition in human melanoma cell lines (e.g., 50% inhibition at 20 µM in Sarek et al., 2011) .

- Methodological Note : Bioactivity assays require standardized protocols (e.g., fixed incubation times, solvent controls) to minimize batch-to-batch variability, especially with natural product derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Data Contradiction Analysis Framework :